Didemnin B

Content Navigation

Inconsistent eEF1A inhibition assays? Didemnin B is the definitive native depsipeptide standard.

- 100-fold more potent than Cyclosporine A in lymphocyte activation, ensuring stringent non-calcineurin screening.

- 25-fold slower eEF1A dissociation than Ternatin-4, enabling stable ribosomal complex trapping for cryo-EM.

- Unoxidized baseline for medicinal chemistry, essential for comparative IC50 in HCT-116 against plitidepsin.

Procure with guaranteed ≥98% purity and global stock.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

CH3OH > 100 (mg/mL)

CHCL3 > 100 (mg/mL)

DMSO > 100 (mg/mL)

C2H5OH > 100 (mg/mL)

CH2Cl2 > 100 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

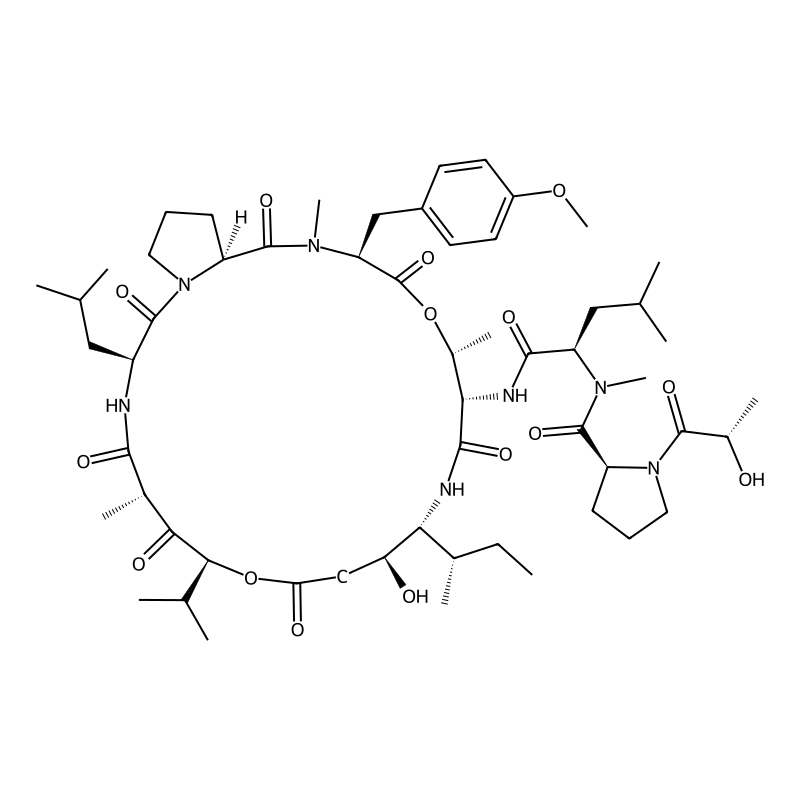

Didemnin B is a highly potent, marine-derived cyclic depsipeptide originally isolated from the tunicate Trididemnum solidum. In commercial and advanced research procurement, it is primarily sourced as a premium reference standard for eukaryotic elongation factor 1A (eEF1A) and palmitoyl-protein thioesterase 1 (PPT1) inhibition, as well as a benchmark for non-calcineurin-mediated immunosuppression [1]. Structurally characterized by its essential lactyl-proline side chain, Didemnin B exhibits profound cytotoxicity and translational arrest capabilities, making it the definitive baseline material for evaluating synthetic depsipeptide analogs, such as plitidepsin (dehydrodidemnin B) [2]. Its precise mechanism of trapping eEF1A at the ribosomal A-site ensures its continued demand in structural biology, assay calibration, and targeted oncology drug discovery workflows [3].

Research Fit

References

- [1] Immunosuppressive peptides and their therapeutic applications. Cell Mol Life Sci. 2011.

- [2] Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials. MDPI Pharmaceutics. 2023.

- [3] Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation. Biochemistry. 2000.

Substituting Didemnin B with its precursor Didemnin A or standard immunosuppressants like Cyclosporine A fundamentally compromises assay integrity. Didemnin A lacks the critical lactyl-proline side chain, resulting in significantly weaker binding and a multi-fold drop in cytotoxicity, rendering it unsuitable for high-stringency eEF1A inhibition models [1]. Furthermore, while Cyclosporine A is a standard procurement choice for immunosuppression, it operates via calcineurin inhibition; Didemnin B operates via eEF1A/PPT1 pathways and exhibits up to a 100-fold greater potency in lymphocyte activation assays[2]. Finally, substituting with plitidepsin (dehydrodidemnin B) introduces an oxidized pyruvyl moiety that alters the compound's toxicity and pharmacokinetic profile, meaning Didemnin B must be specifically procured when the native, unoxidized baseline standard is required for comparative structural or in vitro studies [3].

Substitution Risk

References

- [1] N,N'-Methyleno-Didemnin A from the Ascidian Trididemnum solidum. J Nat Prod. 2011.

- [2] Immunosuppressive peptides and their therapeutic applications. Cell Mol Life Sci. 2011.

- [3] Synthesis, Conformational Analysis, and Cytotoxicity of Conformationally Constrained Aplidine and Tamandarin A Analogues. J Med Chem. 2004.

Cytotoxicity vs. Didemnin A

The presence of the lactyl-proline side chain in Didemnin B is critical for its maximum in vitro potency. In comparative assays using HCT-116 cultured human colon tumor cells, Didemnin B demonstrated an IC50 of 9.0 nM, whereas the truncated analog Didemnin A showed an IC50 of 32 nM[1].

| Evidence Dimension | Cytotoxicity (IC50) |

| Target Compound Data | 9.0 nM |

| Comparator Or Baseline | 32 nM (Didemnin A) |

| Quantified Difference | Didemnin B is >3.5x more potent |

| Conditions | HCT-116 cultured human colon tumor cells |

Validates the necessity of procuring the complete lactyl-proline-containing structure for maximum assay sensitivity in oncology and cytotoxicity screening.

Immunosuppressive Potency vs. Cyclosporine A

Didemnin B provides a distinct, ultra-potent benchmark for immunosuppressive assay calibration. When evaluating the inhibition of lymphocyte activation, Didemnin B achieves an IC50 of 10 pg/mL, compared to the standard calcineurin inhibitor Cyclosporine A, which requires concentrations approximately 100-fold higher to achieve similar suppression[1].

| Evidence Dimension | Inhibition of lymphocyte activation (IC50) |

| Target Compound Data | 10 pg/mL |

| Comparator Or Baseline | ~1000 pg/mL (Cyclosporine A) |

| Quantified Difference | 100-fold increased potency for Didemnin B |

| Conditions | In vitro lymphocyte activation assays |

Ensures researchers select the correct ultra-potent reference material for non-calcineurin-mediated immunosuppression models.

eEF1A Complex Stability vs. Ternatin-4

For structural biology applications such as cryo-EM, the stability of the stalled translation complex is paramount. Single-molecule FRET imaging reveals that Didemnin B dissociates from stalled eEF1A elongation complexes at a rate of ~2 × 10^-4 s^-1, which is approximately 25-fold slower than the structurally unrelated eEF1A inhibitor Ternatin-4 (~5 × 10^-3 s^-1) [1].

| Evidence Dimension | Dissociation rate from stalled elongation complexes |

| Target Compound Data | ~2 × 10^-4 s^-1 |

| Comparator Or Baseline | ~5 × 10^-3 s^-1 (Ternatin-4) |

| Quantified Difference | 25-fold slower dissociation for Didemnin B |

| Conditions | Single-molecule FRET imaging of mammalian ribosomes |

The exceptionally slow dissociation rate makes Didemnin B a highly stable reagent for trapping and resolving mammalian ribosome-eEF1A complexes in structural biology workflows.

Ribosome-Dependent Binding Affinity

Procurement of Didemnin B requires specific assay design considerations, as it binds only weakly to isolated eEF1A/GTP in solution. However, in the presence of the complete ribosome complex, it forms a highly stable inhibitory complex with a dissociation constant (Kd) of 4 µM [1].

| Evidence Dimension | Dissociation constant (Kd) |

| Target Compound Data | 4 µM (with ribosome) |

| Comparator Or Baseline | Weak/undetectable binding (eEF1A/GTP alone in solution) |

| Quantified Difference | Absolute requirement for the ribosome to form a measurable stable complex |

| Conditions | In vitro translation assays and affinity chromatography |

Dictates that buyers must utilize complete ribosomal lysate systems rather than isolated eEF1A proteins to accurately quantify binding and efficacy.

Cryo-EM & Structural Biology

Due to its exceptionally slow dissociation rate from stalled eEF1A elongation complexes (25-fold slower than alternatives like Ternatin-4), Didemnin B is a highly effective chemical probe for trapping mammalian ribosomes in stable intermediate states. It is the required procurement choice for structural biologists needing rigid, long-lived complexes for high-resolution cryogenic electron microscopy (cryo-EM) [1].

Non-Calcineurin Immunosuppression Control

Didemnin B serves as a critical ultra-potent positive control in mixed lymphocyte reaction (MLR) and lymphocyte activation assays. Because it is up to 100 times more potent than Cyclosporine A and operates through an entirely different mechanism (eEF1A/PPT1 vs. calcineurin), it is the exact compound required to validate novel, non-standard immunosuppressive screening platforms [2].

Anticancer Depsipeptide Baseline

As the native, unoxidized parent compound, Didemnin B is the mandatory baseline standard for medicinal chemistry programs developing next-generation cyclic depsipeptides. It provides the essential comparative IC50 data (e.g., in HCT-116 cell lines) needed to evaluate whether synthetic modifications—such as the pyruvyl substitution seen in plitidepsin—successfully improve the therapeutic index without compromising target affinity[3].

Application Fit Matrix

References

- [1] Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes. eLife. 2022.

- [2] Immunosuppressive peptides and their therapeutic applications. Cell Mol Life Sci. 2011.

- [3] N,N'-Methyleno-Didemnin A from the Ascidian Trididemnum solidum. J Nat Prod. 2011.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Stability Shelf Life

2: Hetherington AM, Sawyez CG, Sutherland BG, Robson DL, Arya R, Kelly K, Jacobs RL, Borradaile NM. Treatment with didemnin B, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice. Physiol Rep. 2016 Sep;4(17). pii: e12963. doi: 10.14814/phy2.12963. PubMed PMID: 27613825; PubMed Central PMCID: PMC5027364.

3: Henne WA, Kularatne SA, Ayala-López W, Doorneweerd DD, Stinnette TW, Lu Y, Low PS. Synthesis and activity of folate conjugated didemnin B for potential treatment of inflammatory diseases. Bioorg Med Chem Lett. 2012 Jan 1;22(1):709-12. doi: 10.1016/j.bmcl.2011.10.042. Epub 2011 Oct 21. PubMed PMID: 22100311.

4: Xu Y, Kersten RD, Nam SJ, Lu L, Al-Suwailem AM, Zheng H, Fenical W, Dorrestein PC, Moore BS, Qian PY. Bacterial biosynthesis and maturation of the didemnin anti-cancer agents. J Am Chem Soc. 2012 May 23;134(20):8625-32. doi: 10.1021/ja301735a. Epub 2012 Apr 6. PubMed PMID: 22458477; PubMed Central PMCID: PMC3401512.

5: SirDeshpande BV, Toogood PL. Mechanism of protein synthesis inhibition by didemnin B in vitro. Biochemistry. 1995 Jul 18;34(28):9177-84. PubMed PMID: 7619818.

6: Tsukimoto M, Nagaoka M, Shishido Y, Fujimoto J, Nishisaka F, Matsumoto S, Harunari E, Imada C, Matsuzaki T. Bacterial production of the tunicate-derived antitumor cyclic depsipeptide didemnin B. J Nat Prod. 2011 Nov 28;74(11):2329-31. doi: 10.1021/np200543z. Epub 2011 Oct 28. PubMed PMID: 22035372.

7: Baker MA, Grubb DR, Lawen A. Didemnin B induces apoptosis in proliferating but not resting peripheral blood mononuclear cells. Apoptosis. 2002 Oct;7(5):407-12. PubMed PMID: 12207173.

8: Cain JM, Liu PY, Alberts DE, Gallion HH, Laufman L, O'Sullivan J, Weiss G, Bickers JN. Phase II trial of didemnin-B in advanced epithelial ovarian cancer. A Southwest Oncology Group study. Invest New Drugs. 1992 Apr;10(1):23-4. PubMed PMID: 1607250.

9: Beasley VR, Bruno SJ, Burner JS, Choi BW, Rinehart KL, Koritz GD, Levengood JM. Fate of tritiated didemnin B in mice: excretion and tissue concentrations after an intraperitoneal dose. Biopharm Drug Dispos. 2005 Nov;26(8):341-51. PubMed PMID: 16082719.

10: Johnson KL, Lawen A. Rapamycin inhibits didemnin B-induced apoptosis in human HL-60 cells: evidence for the possible involvement of FK506-binding protein 25. Immunol Cell Biol. 1999 Jun;77(3):242-8. PubMed PMID: 10361256.

11: Benvenuto JA, Newman RA, Bignami GS, Raybould TJ, Raber MN, Esparza L, Walters RS. Phase II clinical and pharmacological study of didemnin B in patients with metastatic breast cancer. Invest New Drugs. 1992 Jul;10(2):113-7. PubMed PMID: 1500265.

12: Meng L, Sin N, Crews CM. The antiproliferative agent didemnin B uncompetitively inhibits palmitoyl protein thioesterase. Biochemistry. 1998 Jul 21;37(29):10488-92. PubMed PMID: 9671519.

13: Crampton SL, Adams EG, Kuentzel SL, Li LH, Badiner G, Bhuyan BK. Biochemical and cellular effects of didemnins A and B. Cancer Res. 1984 May;44(5):1796-801. PubMed PMID: 6713383.

14: Li LH, Timmins LG, Wallace TL, Krueger WC, Prairie MD, Im WB. Mechanism of action of didemnin B, a depsipeptide from the sea. Cancer Lett. 1984 Jul;23(3):279-88. PubMed PMID: 6744252.

15: Chun HG, Davies B, Hoth D, Suffness M, Plowman J, Flora K, Grieshaber C, Leyland-Jones B. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent. Invest New Drugs. 1986;4(3):279-84. Review. PubMed PMID: 3546184.

16: Yuh DD, Zurcher RP, Carmichael PG, Morris RE. Efficacy of didemnin B in suppressing allograft rejection in mice and rats. Transplant Proc. 1989 Feb;21(1 Pt 1):1141-3. PubMed PMID: 2650081.

17: Tarver JE Jr, Pfizenmayer AJ, Joullié MM. Total syntheses of conformationally constrained didemnin B analogues. replacements of N,O-dimethyltyrosine with L-1,2,3,4-tetrahydroisoquinoline and L-1,2,3,4-tetrahydro-7-methoxyisoquinoline. J Org Chem. 2001 Nov 16;66(23):7575-87. PubMed PMID: 11701008.

18: Grubb DR, Ly JD, Vaillant F, Johnson KL, Lawen A. Mitochondrial cytochrome c release is caspase-dependent and does not involve mitochondrial permeability transition in didemnin B-induced apoptosis. Oncogene. 2001 Jul 5;20(30):4085-94. PubMed PMID: 11494136.

19: Hossain MB, van der Helm D, Antel J, Sheldrick GM, Sanduja SK, Weinheimer AJ. Crystal and molecular structure of didemnin B, an antiviral and cytotoxic depsipeptide. Proc Natl Acad Sci U S A. 1988 Jun;85(12):4118-22. PubMed PMID: 3380783; PubMed Central PMCID: PMC280377.

20: Raybould TJ, Grothaus PG, Simpson SB, Bignami GS, Lazo CB, Newman RA. An enzyme immunoassay for determining plasma concentrations of didemnin B. J Clin Lab Anal. 1992;6(3):136-42. PubMed PMID: 1506980.

Explore Compound Types